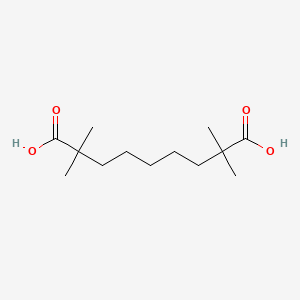

2,2,8,8-Tetramethylnonanedioic acid

Description

Structural Significance within Branched Aliphatic Dicarboxylic Acids

The structure of 2,2,8,8-tetramethylnonanedioic acid sets it apart within the subgroup of branched aliphatic dicarboxylic acids. Organic compounds with straight or branched chains are known as aliphatic compounds. quora.com The defining feature of this molecule is the presence of gem-dimethyl groups at the C2 and C8 positions. This symmetrical branching significantly influences the molecule's physical and chemical properties.

The four methyl groups introduce steric hindrance around the carboxylic acid functionalities. This steric bulk can affect the molecule's reactivity in chemical reactions such as esterification or polymerization, potentially slowing down reaction rates compared to its linear counterpart, nonanedioic acid (azelaic acid). The methyl groups also increase the compound's hydrophobicity. cymitquimica.com

Historical Context of Research on Analogous Gem-Dimethylated Dicarboxylic Systems

The study of gem-dimethylated dicarboxylic systems has been a subject of scientific inquiry, often in the context of understanding the impact of branching on the physical properties and reactivity of organic molecules. Research into analogous systems has provided valuable insights into how the introduction of gem-dimethyl groups can alter properties like melting point, solubility, and crystal packing.

While specific historical research focusing solely on this compound is not extensively documented in publicly available literature, the broader investigation into gem-dimethylated compounds has been crucial in fields such as polymer chemistry and materials science. The unique structural features of these molecules can be exploited to design polymers with specific thermal and mechanical properties.

Compound Information

| Compound Name |

| This compound |

| Nonanedioic acid (Azelaic acid) |

| Bempedoic acid |

| Isobutyronitrile |

| 1,4-dihalobutane |

| 2,2-dimethyl-6-halogenated n-hexanenitrile |

| 1,3-di-P substituent acetone |

| 8-oxo-2,2,14,14-tetramethyl pentadecanedioic acid |

| Boron reducing agent |

| Lithium chloride |

| Sodium borohydride |

| Diethyl-2,2,8,8-tetramethylnonanedioate |

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 30313-67-8 cymitquimica.compharmaffiliates.com |

| Molecular Formula | C13H24O4 cymitquimica.compharmaffiliates.com |

| Molecular Weight | 244.33 g/mol pharmaffiliates.compharmaffiliates.com |

| Appearance | Off-white solid daicelpharmastandards.com |

| Solubility | Soluble in organic solvents like methanol (B129727) cymitquimica.comdaicelpharmastandards.com |

| Storage Condition | Store at 2-8°C daicelpharmastandards.com |

Structure

3D Structure

Properties

IUPAC Name |

2,2,8,8-tetramethylnonanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-12(2,10(14)15)8-6-5-7-9-13(3,4)11(16)17/h5-9H2,1-4H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZVTCSABYGOGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCCC(C)(C)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184408 | |

| Record name | Nonanedioic acid, 2,2,8,8-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30313-67-8 | |

| Record name | Nonanedioic acid, 2,2,8,8-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030313678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, 2,2,8,8-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Synthesis Strategies for 2,2,8,8 Tetramethylnonanedioic Acid

Established Synthetic Routes and Mechanistic Investigations

The synthesis of dicarboxylic acids is a cornerstone of organic chemistry, with numerous methods developed for their preparation. iosrjournals.org For a sterically hindered structure like 2,2,8,8-tetramethylnonanedioic acid, the choice of synthetic route is critical.

Carbonylation Approaches in the Synthesis of this compound

Carbonylation reactions, which involve the introduction of carbon monoxide into an organic substrate, represent a powerful and direct method for synthesizing carboxylic acids. researchgate.net Transition-metal catalyzed hydrocarboxylation of alkenes and related carbonylation reactions of alcohols are prominent examples of this strategy. acs.org

A plausible, though not explicitly documented, route for this compound is through a dicarbonylation of a suitable C11 precursor, such as a diol or di-alkene, under conditions analogous to the Koch-Haaf reaction. This reaction typically involves treating an alcohol or alkene with carbon monoxide in the presence of a strong acid. The industrial production of various aliphatic carboxylic acids relies on the carbonylation of alcohols or alkenes. researchgate.net

The general mechanism involves the formation of a carbocation intermediate which then reacts with carbon monoxide, followed by hydrolysis to yield the carboxylic acid. For the target molecule, a hypothetical precursor like 2,2,7,7-tetramethyloctane-1,8-diol could theoretically undergo a double Koch-Haaf reaction to install the two carboxylic acid moieties.

Table 1: General Conditions for Related Catalytic Carbonylation Reactions

| Catalyst System | Substrate Type | CO Source | Conditions | Product Type |

|---|---|---|---|---|

| Palladium (Pd) complexes | Alkenes, Alkynes | CO gas, Formic Acid, Oxalic Acid | Mild to moderate temperature and pressure | Carboxylic Acids / Esters acs.org |

| Rhodium (Rh) / Iridium (Ir) complexes | Alcohols | CO gas, CO2/H2 | High temperature and pressure | Carboxylic Acids researchgate.net |

Alternative Synthetic Pathways for this compound

Beyond carbonylation, several other established methods for dicarboxylic acid synthesis could be adapted for the target molecule.

Oxidative Cleavage: One of the most common industrial and laboratory methods for preparing dicarboxylic acids is the oxidative cleavage of a double bond within a cyclic olefin or the oxidation of a cyclic ketone. iosrjournals.orgrsc.orgscispace.com For instance, the synthesis of adipic acid can be achieved by the oxidation of cyclohexene (B86901) or cyclohexanone. rsc.org A hypothetical precursor for this compound could be 1,1,6,6-tetramethylcycloundecanone, which upon oxidation (e.g., with nitric acid or hydrogen peroxide with a tungsten catalyst) would yield the desired diacid. rsc.orgmdpi.com Ozonolysis is another powerful cleavage method, though it has safety and energy consumption drawbacks on an industrial scale. google.comnih.gov

Dehydrogenation of Diols: A more recent strategy involves the direct catalytic dehydrogenation of diols to form dicarboxylic acids, with the valuable co-production of hydrogen gas. nih.gov An iridium complex has been shown to be effective for this transformation in aqueous media. nih.gov The synthesis of this compound via this route would require the precursor 2,2,8,8-tetramethylnonane-1,9-diol.

Bio-based Synthesis: While not specific to this branched structure, significant advances have been made in producing dicarboxylic acids using engineered microorganisms. nih.gov Yeasts like Candida tropicalis can be engineered to produce a range of linear dicarboxylic acids from alkanes or fatty acids at industrially relevant titers. nih.gov This approach, while currently focused on linear diacids, represents a potential future pathway for producing more complex structures.

Stereochemical Considerations in the Synthesis of Branched Dicarboxylic Acids

The structure of this compound is notable for its symmetry and lack of stereogenic centers. The quaternary carbons at the C2 and C8 positions mean the molecule is achiral, and therefore, its synthesis does not require stereocontrol.

However, the synthesis of other branched dicarboxylic acids frequently presents significant stereochemical challenges. wikipedia.org When branching occurs at positions that generate chiral centers, controlling the stereochemical outcome is crucial, particularly for applications in pharmaceuticals and materials science. The synthesis of the four stereoisomers of azetidine-2,3-dicarboxylic acid, for example, required distinct and highly controlled strategies to access each specific cis and trans enantiomer. nih.gov The development of modular and stereocontrolled methods, such as combining C-H activation and decarboxylative cross-coupling, is an active area of research for accessing vicinally functionalized chiral carboxylic acids. nih.gov These advanced techniques allow for the enantioselective synthesis of complex scaffolds that would be difficult to prepare otherwise. nih.gov

Scalable Synthesis and Industrial Production Methodologies of this compound

As this compound is primarily documented as a pharmaceutical impurity, its synthesis is often performed on a small scale for use as a certified reference standard. daicelpharmastandards.comsynzeal.com However, the principles for its large-scale production can be inferred from established industrial processes for other dicarboxylic acids.

The industrial synthesis of dicarboxylic acids often favors cost-effective starting materials and robust, high-yield reactions. iosrjournals.orggoogle.com For example, a process for producing a C21 branched-chain dicarboxylic acid involves the reaction of a fatty acid with acrylic acid at high temperatures without a catalyst or solvent, followed by distillation. google.com

For a route involving oxidative cleavage of a cyclic precursor, scalability would depend on the availability of the starting cycloalkane. The oxidation step itself, particularly if using hydrogen peroxide with a recyclable catalyst, can be designed as a continuous process suitable for industrial production. mdpi.com Key considerations for scaling up include efficient heat and mass transfer, catalyst recovery and reuse, and purification of the final product, often through crystallization or distillation.

Green Chemistry Principles in the Synthesis of this compound

Applying the twelve principles of green chemistry is essential for developing sustainable synthetic routes for all chemicals, including dicarboxylic acids. nih.gov

Table 2: Application of Green Chemistry Principles to Dicarboxylic Acid Synthesis

| Green Chemistry Principle | Application in Dicarboxylic Acid Synthesis |

|---|---|

| 1. Waste Prevention | Utilizing catalytic methods over stoichiometric reagents to minimize inorganic salt waste. nih.gov |

| 2. Atom Economy | Designing syntheses, like direct dicarbonylation, that maximize the incorporation of starting materials into the final product. |

| 3. Less Hazardous Synthesis | Replacing hazardous oxidants like nitric acid or permanganate (B83412) with greener alternatives such as hydrogen peroxide or oxygen. rsc.orgmdpi.com |

| 5. Safer Solvents & Auxiliaries | Performing reactions in water, supercritical CO2, or under solvent-free conditions to eliminate the use of volatile organic compounds. rsc.orgnih.gov |

| 7. Use of Renewable Feedstocks | Exploring bio-based routes from renewable resources like fatty acids or alkanes via fermentation. nih.gov |

| 9. Catalysis | Employing highly efficient and recyclable catalysts (e.g., tungsten, iridium, palladium) to reduce energy consumption and waste. acs.orgrsc.orgnih.gov |

Recent innovations highlight pathways that significantly reduce the environmental impact of dicarboxylic acid production. An electrochemical method that uses only hydrocarbons, oxygen, and electricity has been developed, avoiding strong acids, heavy metals, and the production of greenhouse gases like nitrogen oxides. azom.com Similarly, using hydrogen peroxide with a tungstic acid catalyst under solvent-free conditions provides a clean method for oxidizing cyclic ketones to dicarboxylic acids. rsc.org The catalytic synthesis of carboxylic acids using CO2 and H2 as C1 building blocks is also a promising green alternative to processes that rely on toxic carbon monoxide. researchgate.net

Chemical Reactivity, Functionalization, and Derivatization of 2,2,8,8 Tetramethylnonanedioic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moieties

The presence of two carboxylic acid functional groups allows 2,2,8,8-tetramethylnonanedioic acid to undergo standard reactions such as esterification and amidation.

Esterification: This reaction involves the conversion of the carboxylic acid groups into esters by reacting the diacid with an alcohol in the presence of an acid catalyst. The reaction equilibrium can be shifted towards the product by removing water as it is formed. While specific kinetic studies on the esterification of this compound are not extensively documented in publicly available literature, the formation of its diethyl ester, Diethyl 2,2,8,8-tetramethylnonanedioate, confirms its capability to undergo this transformation. veeprho.comclearsynth.comnih.gov The reaction is typically carried out by heating the dicarboxylic acid with an excess of the alcohol (e.g., ethanol) and a catalyst like sulfuric acid. byjus.com

Amidation: Amidation involves the reaction of the carboxylic acid groups with amines to form amides. This can be achieved by direct thermal condensation with an amine, although this often requires high temperatures. Alternatively, the carboxylic acid can be "activated" first, for instance, by converting it to an acyl chloride, which then readily reacts with an amine. General methods for amide synthesis from carboxylic acids are well-established, including various coupling agents that facilitate the reaction under milder conditions. organic-chemistry.orgmdpi.comresearchgate.net Like esterification, the steric hindrance around the carboxyl groups can necessitate more forceful conditions or specialized reagents compared to unhindered linear dicarboxylic acids. ncert.nic.in

Salt Formation and Metal Complexation Studies of this compound

As a dicarboxylic acid, this compound can donate two protons, allowing it to form a variety of salts and coordinate with metal ions.

Salt Formation: The reaction with a base, such as an alkali metal hydroxide (B78521) (e.g., NaOH, KOH), results in the formation of a carboxylate salt. The first dissociation constant (K_a1) is expected to be higher than that of a comparable monocarboxylic acid due to the electron-withdrawing inductive effect of the second carboxyl group. libretexts.org Conversely, the second dissociation constant (K_a2) is significantly lower because of the electrostatic repulsion from the already formed carboxylate anion, making it more difficult to remove the second proton. libretexts.org The formation of salts can significantly alter the physical properties of the compound, such as increasing its solubility in water.

Metal Complexation: The carboxylate groups can act as ligands, coordinating to metal ions to form metal complexes. Dicarboxylic acids can coordinate to metals in various modes, including as a chelating ligand to a single metal center or as a bridging ligand connecting multiple metal centers to form coordination polymers. While specific studies detailing the metal complexes of this compound are not prominent in the literature, general principles suggest it can form stable complexes with a range of metal ions. nih.govnih.gov The synthesis typically involves reacting a soluble salt of the diacid with a metal salt in an appropriate solvent.

Influence of Steric Hindrance from Methyl Groups on Reactivity Profiles

The most significant feature influencing the reactivity of this compound is the steric hindrance caused by the two gem-dimethyl groups adjacent to each carboxylic acid function. ncert.nic.in

This steric bulk has several consequences:

Reduced Reaction Rates: The methyl groups physically obstruct the approach of nucleophiles (like alcohols or amines) to the electrophilic carbonyl carbon of the carboxylic acid. ncert.nic.in This steric hindrance increases the activation energy of the reaction, leading to slower rates of esterification and amidation compared to linear analogs like nonanedioic acid (azelaic acid).

Requirement for Harsher Conditions: To overcome the steric barrier, reactions may require more extreme conditions, such as higher temperatures, higher pressures, or the use of more potent catalysts or activating agents. byjus.com

Influence on Cyclization: In reactions where intramolecular cyclization is a possibility, the rigid and bulky nature of the tetramethyl-substituted backbone would disfavor the formation of small, strained rings. However, for dicarboxylic acids with long chains, cyclization is generally less favorable than intermolecular polymerization.

The table below summarizes the expected impact of steric hindrance on key reactions.

| Reaction | Effect of Steric Hindrance | Consequence |

| Esterification | Hinders nucleophilic attack by the alcohol. | Slower reaction rates; may require stronger acid catalysts or higher temperatures. |

| Amidation | Hinders nucleophilic attack by the amine. | Slower reaction rates; may require activation of the carboxyl group (e.g., to acyl chloride). |

| Deprotonation | Minimal effect on proton removal. | Salt formation proceeds readily. |

| Metal Complexation | Can influence the geometry and coordination number of the resulting metal complex. | May favor specific coordination modes or lead to less stable complexes compared to less hindered ligands. |

Advanced Chemical Transformations and Functional Group Interconversions on the Carbon Backbone

While the reactivity of the carboxylic acid groups is well-understood, information regarding the chemical transformation of the central pentamethylene -(CH₂₎₅- carbon backbone of this compound is not widely reported in scientific literature. This is likely because the aliphatic C-H bonds within the chain are generally unreactive and require harsh conditions, such as free-radical reactions, to functionalize, which can often lead to a mixture of products.

A related compound, 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid, undergoes a key reduction of a ketone group on its backbone to a hydroxyl group to form Bempedoic acid. daicelpharmastandards.com This suggests that if a functional group were present on the backbone of this compound, it could be chemically modified. However, introducing such a functional group onto the inert alkane chain would be a significant synthetic challenge.

Synthesis and Characterization of Novel Derivatives of this compound

The primary derivatives of this compound reported in the chemical literature are those resulting from the modification of its carboxylic acid groups. As this compound is often documented as an impurity in the synthesis of other active pharmaceutical ingredients, its derivatives are frequently cataloged for reference and analytical purposes. pharmaffiliates.com

The most common derivative is the diethyl ester, formed via Fischer esterification.

Known Derivatives of this compound

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Note |

|---|---|---|---|

| This compound | C₁₃H₂₄O₄ | 244.33 | Parent Compound |

Characterization of these derivatives typically involves standard spectroscopic techniques. For Diethyl 2,2,8,8-tetramethylnonanedioate, characterization would rely on ¹H and ¹³C NMR spectroscopy to confirm the presence of the ethyl groups and the disappearance of the acidic proton, as well as IR spectroscopy to observe the characteristic C=O stretch of the ester at a higher wavenumber compared to the carboxylic acid. youtube.comnih.gov Mass spectrometry would be used to confirm the molecular weight. nih.gov

Spectroscopic Characterization and Structural Elucidation of 2,2,8,8 Tetramethylnonanedioic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2,2,8,8-tetramethylnonanedioic acid, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, reflecting the molecule's symmetry. The most prominent signals would correspond to the methyl and methylene (B1212753) protons. The chemical shifts are influenced by the proximity of the electron-withdrawing carboxylic acid groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid groups are typically observed at the downfield end of the spectrum. The quaternary carbons and the various methylene carbons in the aliphatic chain will have distinct chemical shifts.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C1, C9 (COOH) | 10-12 (broad s) | 180-185 |

| C2, C8 (C(CH₃)₂) | - | 45-50 |

| C3, C7 (CH₂) | 1.5-1.7 (m) | 35-40 |

| C4, C6 (CH₂) | 1.2-1.4 (m) | 25-30 |

| C5 (CH₂) | 1.2-1.4 (m) | 28-33 |

| CH₃ | 1.1-1.3 (s) | 25-30 |

Note: Predicted values are based on the analysis of similar long-chain dicarboxylic acids and general NMR principles. Actual experimental values may vary depending on the solvent and other experimental conditions.

For derivatives of this compound, such as its esters (e.g., Diethyl 2,2,8,8-tetramethylnonanedioate), additional signals corresponding to the ester functional group would be observed in the NMR spectra. For instance, in the ¹H NMR of a diethyl ester, a quartet around 4.1 ppm and a triplet around 1.2 ppm would be characteristic of the ethyl groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₃H₂₄O₄), the molecular weight is 244.33 g/mol . hmdb.caresearchgate.net In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 244. The fragmentation of dicarboxylic acids is often characterized by the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

Expected Mass Spectrometry Fragmentation for this compound:

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 244 | [M]⁺ | Molecular Ion |

| 227 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 226 | [M - H₂O]⁺ | Loss of a water molecule |

| 199 | [M - COOH]⁺ | Loss of a carboxyl group |

| 181 | [M - COOH - H₂O]⁺ | Subsequent loss of water |

| 57 | [C(CH₃)₃]⁺ | Cleavage at the quaternary carbon, forming a stable tert-butyl cation |

Derivatives of this compound will exhibit different fragmentation patterns. For example, a methyl ester derivative would likely show a prominent peak corresponding to the loss of a methoxy (B1213986) group (•OCH₃).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are highly effective for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid groups. A very broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group.

Raman Spectroscopy: While the O-H stretching vibration is typically weak in the Raman spectrum, the C=O stretching vibration gives a moderately strong band. The symmetric C-C stretching vibrations of the carbon backbone, which are often weak in the IR spectrum, can be strong in the Raman spectrum, providing valuable information about the carbon chain.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak | Stretching |

| C-H (Aliphatic) | 2850-2960 | 2850-2960 | Stretching |

| C=O (Carboxylic Acid) | ~1700 (strong) | ~1700 (moderate) | Stretching |

| C-O | 1210-1320 | Stretching | |

| O-H | 920-950 (broad) | Out-of-plane bend |

The study of other dicarboxylic acids has shown that the exact positions of these bands can be influenced by factors such as the chain length and the degree of hydrogen bonding in the solid state. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming its molecular conformation and revealing the details of the intermolecular hydrogen bonding network in the crystal lattice.

Chiroptical Spectroscopy (if chiral derivatives are explored)

This compound itself is an achiral molecule and therefore does not exhibit chiroptical activity. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral center through esterification with a chiral alcohol, then chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for their characterization.

These techniques measure the differential absorption and rotation of plane-polarized light by a chiral molecule. The resulting spectra, known as CD and ORD spectra, are highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration of the chiral centers.

Computational and Theoretical Investigations of 2,2,8,8 Tetramethylnonanedioic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

There are currently no specific quantum chemical calculations reported in the scientific literature for 2,2,8,8-Tetramethylnonanedioic acid. Such calculations, typically employing methods like Density Functional Theory (DFT), would be invaluable for understanding the molecule's fundamental electronic properties.

Theoretically, these calculations could provide insights into:

Molecular Orbital Energies: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be crucial for predicting the molecule's reactivity and kinetic stability.

Electron Density Distribution: Mapping the electron density would reveal the electrophilic and nucleophilic sites within the molecule, primarily centered around the carboxylic acid functional groups.

Without dedicated studies, any data presented in a table would be purely speculative.

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analysis and molecular dynamics (MD) simulations specific to this compound have not been documented. These computational techniques are essential for exploring the molecule's flexibility and its behavior over time.

A theoretical conformational analysis would likely focus on the rotational barriers around the various carbon-carbon single bonds in the nonane (B91170) backbone. The presence of the gem-dimethyl groups at the C2 and C8 positions would introduce significant steric hindrance, likely leading to a more rigid structure compared to its linear analogue, nonanedioic acid.

MD simulations could theoretically provide information on:

Dominant Conformations: Identifying the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum, in a solvent).

Structural Fluctuations: Quantifying the flexibility of the carbon chain and the movement of the carboxylic acid groups.

Radial Distribution Functions: In a simulated solution, these would describe the probability of finding solvent molecules at a certain distance from the solute.

A lack of published research means no data tables on conformational energies or dynamic properties can be compiled.

Prediction of Reactivity and Reaction Mechanisms through Computational Modeling

There is no available research that uses computational modeling to predict the reactivity or elucidate the reaction mechanisms of this compound. The presence of two carboxylic acid groups suggests that its reactivity would be characteristic of this functional group, including esterification and salt formation. cymitquimica.com

Computational modeling could theoretically be used to:

Model Reaction Pathways: For instance, the esterification reaction with an alcohol could be modeled to determine the transition state structures and activation energies.

Predict Reaction Kinetics: By calculating the energetics of the reaction pathway, the rate of reaction could be estimated.

Investigate the Influence of Steric Hindrance: The gem-dimethyl groups are expected to sterically hinder the approach of reactants to the carboxylic acid groups, a hypothesis that could be quantified through computational analysis. cymitquimica.com

As no such studies have been published, no specific findings can be reported.

Intermolecular Interactions and Self-Assembly Propensities of this compound

No studies on the intermolecular interactions and self-assembly of this compound have been found. Dicarboxylic acids are well-known for their ability to form hydrogen-bonded dimers and larger supramolecular structures.

Theoretical investigations in this area would likely explore:

Hydrogen Bonding: The primary mode of interaction would be the formation of strong O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules.

Crystal Packing: Computational crystal structure prediction could be employed to determine the most likely packing arrangements in the solid state. The bulky tetramethyl groups would significantly influence the crystal packing, potentially leading to less dense structures compared to linear dicarboxylic acids.

Without experimental or computational data, a discussion of the self-assembly propensities remains speculative.

Thermodynamic Properties from Theoretical Models

There are no published theoretical models detailing the thermodynamic properties of this compound. These properties, such as the heat of formation, entropy, and Gibbs free energy, are fundamental for understanding the stability and reactivity of the compound.

Computational methods, particularly those based on statistical mechanics combined with quantum chemical calculations, could be used to predict these properties. For example, vibrational frequency calculations can be used to determine the vibrational contribution to the entropy and heat capacity.

Table of Predicted Thermodynamic Properties (Hypothetical)

| Property | Predicted Value | Method |

| Heat of Formation (gas phase) | Data not available | e.g., G3, G4 theory |

| Standard Entropy (gas phase) | Data not available | e.g., DFT with vibrational analysis |

| Gibbs Free Energy of Formation | Data not available | Calculated from H and S |

This table is for illustrative purposes only. No actual data has been found in the literature.

Applications of 2,2,8,8 Tetramethylnonanedioic Acid in Advanced Materials Science and Polymer Chemistry

Role as a Monomer in the Synthesis of Polyesters and Polyamides with Tuned Properties

2,2,8,8-Tetramethylnonanedioic acid serves as a valuable monomer in the creation of polyesters and polyamides. The incorporation of its unique branched and sterically hindered structure into polymer backbones allows for the precise tuning of material properties. cymitquimica.com

The synthesis of polyamides often involves the direct polycondensation of a dicarboxylic acid with various diamines. nih.gov When this compound is used, the resulting polyamides can exhibit modified thermal properties, solubility, and crystallinity compared to polymers synthesized from linear diacids. nih.govosti.gov For example, the introduction of bulky side groups can disrupt chain packing, leading to more amorphous polymers with lower melting temperatures and glass transition temperatures, which can improve processability. ncl.res.in The Yamazaki-Higashi phosphorylation technique is a common method for synthesizing polyamides from dicarboxylic acids and diamines. ntu.edu.tw

In polyesters, the use of this tetramethyl-substituted nonanedioic acid can influence gas permeability and other physical properties. The bulky nature of the monomer can increase the fractional free volume within the polymer matrix, potentially enhancing the permeability of certain gases. ncl.res.in

The properties of the resulting polymers are highly dependent on the comonomers used in the polymerization. For instance, the choice of diamine in polyamide synthesis significantly impacts the final characteristics of the material. nih.gov

Table 1: Potential Effects of Incorporating this compound into Polymers

| Property | Potential Effect | Rationale |

| Solubility | Increased | The bulky methyl groups can disrupt polymer chain packing, reducing intermolecular forces and allowing solvent molecules to penetrate more easily. nih.govncl.res.in |

| Glass Transition Temperature (Tg) | Lowered | The flexible nature of the alkyl chain and the steric hindrance from the methyl groups can increase free volume and chain mobility, leading to a lower Tg. ncl.res.in |

| Crystallinity | Decreased | The irregular structure introduced by the geminal dimethyl groups can hinder the orderly arrangement of polymer chains, resulting in a more amorphous material. osti.gov |

| Thermal Stability | Potentially Modified | While increased flexibility might lower decomposition temperatures, the steric hindrance could also protect the polymer backbone. ntu.edu.tw |

Development of Novel Plasticizers and Lubricants Incorporating this compound Derivatives

Derivatives of this compound, particularly its esters, show promise in the development of novel plasticizers and lubricants. The branched structure of the parent diacid is a key feature that can impart desirable properties to these materials.

As plasticizers, esters derived from this diacid can be incorporated into polymer matrices to increase flexibility and reduce brittleness. The bulky tetramethyl substitution can enhance compatibility with certain polymers and provide long-term stability.

In the field of lubricants, esters of this compound can function as synthetic base oils or lubricant additives. Their branched structure can contribute to a low pour point and good thermal-oxidative stability, which are critical properties for high-performance lubricants. Fatty acid esters are known to be effective lubricants in various applications. pharmaexcipients.com

Utilization as a Building Block in Specialty Chemicals and Fine Chemical Synthesis

The unique molecular framework of this compound makes it a valuable building block for the synthesis of a variety of specialty and fine chemicals. pharmaffiliates.com Its two carboxylic acid groups provide reactive sites for a range of chemical transformations, including esterification, amidation, and reduction.

This diacid can be used to introduce a sterically hindered, flexible spacer into more complex molecules. This can be advantageous in the design of molecules with specific conformational properties or in the synthesis of intermediates for pharmaceuticals and other biologically active compounds. serpharm.comtdcommons.org The presence of geminal dimethyl groups can influence the reactivity and physical properties of the resulting specialty chemicals.

Design and Synthesis of Surfactants with this compound Moieties

Surfactants are amphiphilic molecules that contain both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. diva-portal.org The hydrocarbon chain of this compound can serve as the hydrophobic tail in a surfactant molecule. The two carboxylic acid groups can be chemically modified to create a hydrophilic head group.

Table 2: Potential Surfactant Properties Derived from this compound

| Surfactant Property | Potential Influence of the Tetramethylnonanedioic Moiety |

| Critical Micelle Concentration (CMC) | May be higher compared to linear analogues due to steric hindrance, which can make micelle formation less favorable. nih.gov |

| Surface Tension Reduction | The bulky tail may disrupt the water surface structure effectively, leading to significant surface tension reduction. |

| Wetting and Foaming | The unique shape of the hydrophobic group can impact how the surfactant orients at interfaces, thereby affecting wetting and foaming characteristics. diva-portal.org |

| Emulsification | The ability to stabilize emulsions may be enhanced or modified depending on the overall balance between the hydrophobic and hydrophilic parts of the molecule. nih.gov |

Applications in Advanced Organic Synthesis as an Intermediate

In the realm of advanced organic synthesis, this compound serves as a versatile intermediate for the construction of complex molecular architectures. Its bifunctional nature allows it to be used in multicomponent reactions, where multiple chemical bonds are formed in a single step, leading to a rapid increase in molecular complexity. nih.govnih.gov

The steric hindrance provided by the geminal dimethyl groups can be exploited to control the stereochemistry of subsequent reactions or to stabilize reactive intermediates. The diacid can be a precursor to other valuable synthetic intermediates, such as the corresponding diol (through reduction of the carboxylic acids) or diamine (through a Curtius rearrangement of acyl azides). colab.ws The development of efficient synthetic methods, such as those involving transition-metal-catalyzed C-H bond functionalization, continues to expand the utility of such building blocks. nih.gov

Analytical Methodologies for the Detection and Quantification of 2,2,8,8 Tetramethylnonanedioic Acid in Research Matrices

Chromatographic Techniques for Separation and Analysis (e.g., GC-MS, LC-MS)

Chromatographic techniques are paramount for the separation and identification of 2,2,8,8-tetramethylnonanedioic acid from complex matrices, such as in the bulk drug substance of Bempedoic Acid. The choice between gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) depends on the analyte's properties and the specific requirements of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like dicarboxylic acids, derivatization is typically required to increase their volatility. This process involves converting the carboxylic acid groups into less polar and more volatile esters, such as methyl esters. phcogj.com

The general workflow for GC-MS analysis includes:

Sample Preparation and Derivatization: The sample containing this compound is treated with a derivatizing agent.

Injection: The derivatized sample is injected into the GC, where it is vaporized.

Separation: The volatile derivatives are separated based on their boiling points and interaction with the stationary phase of the GC column.

Detection and Identification: As components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification. nih.gov

Comprehensive two-dimensional gas chromatography (GCxGC) can offer even higher resolution for complex samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is highly suited for analyzing less volatile and thermally labile compounds like this compound without the need for derivatization. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common separation techniques, often coupled with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity. researchgate.netnih.gov

Methods for the analysis of Bempedoic Acid and its impurities frequently utilize LC-MS/MS. researchgate.netnih.gov A typical RP-UPLC-MS/MS method involves:

Chromatographic Separation: Separation is achieved on a C18 column using a mobile phase gradient, often consisting of an aqueous solution with an acid (like formic or orthophosphoric acid) and an organic solvent (like acetonitrile (B52724) or methanol). researchgate.netnih.gov

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for dicarboxylic acids, as it efficiently generates deprotonated molecules [M-H]⁻. nih.govlcms.cz

Mass Analysis: Tandem mass spectrometry (MS/MS) allows for the selection of the precursor ion of this compound and its fragmentation to produce specific product ions, which are then monitored for quantification (Multiple Reaction Monitoring - MRM). nih.gov This provides high specificity, minimizing interference from matrix components.

| Parameter | HPLC Method for Bempedoic Acid & Impurities | UPLC-MS/MS Method for Bempedoic Acid & Impurities |

| Column | Kromasil 100-5-C8 (100 mm × 4.6 mm) nih.gov | Waters Acquity C18 (150 mm × 4.6 mm, 3.5 µm) researchgate.net |

| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric Acid (70:30 v/v) nih.gov | 0.1% Orthophosphoric Acid and Acetonitrile (50:50 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min researchgate.net |

| Detection | UV at 230 nm researchgate.net or 224 nm jchr.org | UV at 230 nm and ESI-MS/MS researchgate.net |

| Temperature | Ambient nih.gov | Ambient researchgate.net |

Table 1: Example Chromatographic Conditions for the Analysis of Bempedoic Acid and its Impurities, including this compound.

Spectrophotometric and Electrochemical Methods for Quantification

While chromatographic methods are superior for identification and separation, spectrophotometric and electrochemical methods can serve as simpler, alternative techniques for quantification, particularly in well-defined matrices where interfering substances are minimal.

Spectrophotometric Methods:

Spectrophotometric quantification of carboxylic acids often requires a derivatization step to produce a colored compound that can be measured by UV-Visible spectroscopy. One established method involves the formation of hydroxamic acids from carboxylic acids, which then form a colored complex with ferric ions. ijcrt.org The intensity of the color, measured by its absorbance at a specific wavelength, is proportional to the concentration of the carboxylic acid. While this method is general for carboxylic acids, its application to this compound would require careful validation to account for potential interferences from other carboxyl-containing compounds.

Electrochemical Methods:

Electrochemical detectors coupled with HPLC can provide sensitive and selective quantification of electroactive compounds. nih.gov Dicarboxylic acids can be detected electrochemically, often following separation by liquid chromatography. The principle involves applying a potential to an electrode and measuring the resulting current as the analyte is oxidized or reduced. The measured current is proportional to the analyte's concentration. The applicability of this method to this compound would depend on its electrochemical properties and the selection of an appropriate electrode material and potential to achieve sensitive and selective detection.

Development and Validation of Analytical Methods for Impurity Profiling (e.g., as a Bempedoic Acid impurity)

The control of impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement. clearsynth.com As this compound is an impurity associated with Bempedoic Acid, validated analytical methods are essential for its routine monitoring and control. pharmaffiliates.com The development and validation of such methods are performed according to guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1). researchgate.netresearchgate.net

Method Development:

The goal is to create a stability-indicating method that can separate the API (Bempedoic Acid) from all its potential impurities, including this compound, and degradation products. nih.gov Development typically involves:

Column and Mobile Phase Selection: Screening various RP-HPLC columns and mobile phase compositions (buffers, pH, organic solvents) to achieve optimal separation and peak shape. ijcrt.org

Wavelength Selection: For UV detection, a wavelength is chosen where all compounds of interest have adequate absorbance. jchr.orgijcrt.org

Forced Degradation Studies: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and prove the method's ability to separate them from the main peak and other impurities. nih.govresearchgate.net

Method Validation:

Once developed, the method undergoes rigorous validation to demonstrate its suitability for its intended purpose. jchr.org Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.

Linearity: Demonstrating a proportional relationship between the concentration of the analyte and the analytical response over a specified range.

Accuracy: The closeness of the test results to the true value, often assessed by recovery studies on spiked samples. iajps.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). jchr.orgiajps.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

| Validation Parameter | Typical Acceptance Criteria (ICH Q2(R1)) | Example Finding for Bempedoic Acid Method |

| Linearity (r²) | ≥ 0.99 jchr.org | 0.9969 jchr.org |

| Accuracy (% Recovery) | 98.0% - 102.0% iajps.com | 99.90% - 103.46% ijcrt.org |

| Precision (% RSD) | Repeatability: ≤ 2% iajps.com | Inter-day Precision: 0.319% - 0.650% jchr.org |

| LOD | Signal-to-Noise ratio of 3:1 | 3.3 µg/mL nih.gov |

| LOQ | Signal-to-Noise ratio of 10:1 | 10.1 µg/mL nih.gov |

Table 2: Summary of Method Validation Parameters and Typical Findings for HPLC Methods Analyzing Bempedoic Acid and its Impurities.

Reference Standards and Traceability in Analytical Chemistry

The use of well-characterized reference standards is fundamental to achieving accurate and reproducible analytical results in pharmaceutical quality control. openpr.comalfa-chemistry.com

Reference Standards:

A reference standard for this compound is a highly purified material with a known identity and purity. labinsights.nl It serves several critical functions:

Identification: The retention time and/or mass spectrum of the reference standard is used to confirm the identity of the impurity peak in a sample chromatogram.

Quantification: The reference standard is used to prepare calibration curves to accurately quantify the amount of the impurity present in the drug substance. labinsights.nl

Method Validation: It is essential for performing validation studies, such as determining accuracy, precision, and linearity. alfa-chemistry.com

Several chemical and pharmaceutical standard suppliers offer this compound for use as a reference material. daicelpharmastandards.compharmaffiliates.comchemicalbook.comsigmaaldrich.com

Traceability:

Traceability ensures that the result of a measurement can be related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. For pharmaceutical impurities, this means that the certified value of a reference standard is reliable and linked to a higher-order standard. This is crucial for ensuring consistency in quality control across different laboratories and manufacturing sites. Regulatory bodies like the FDA and EMA have stringent guidelines regarding the qualification and use of reference standards to ensure the reliability of analytical data supporting drug safety and quality. clearsynth.comknorspharma.com Each batch of a reference standard should be accompanied by a Certificate of Analysis (CoA) detailing its identity, purity, and other relevant characteristics. openpr.com

Biochemical and Biological Research Perspectives on 2,2,8,8 Tetramethylnonanedioic Acid Non Clinical

Investigation of Metabolic Pathways Involving Dicarboxylic Acids

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. In biological systems, they are primarily formed from monocarboxylic fatty acids through a process known as ω-oxidation. This metabolic pathway serves as an alternative to the primary β-oxidation pathway, particularly when there is an excess of fatty acids or when β-oxidation is impaired. nih.govnih.gov

The initial step of ω-oxidation occurs in the endoplasmic reticulum and involves the hydroxylation of the terminal methyl group of a fatty acid, catalyzed by cytochrome P450 enzymes. Subsequent oxidation of the hydroxyl group to a carboxylic acid results in the formation of a dicarboxylic acid. researchgate.net These dicarboxylic acids are then transported to peroxisomes for further catabolism via β-oxidation. nih.govnih.gov This peroxisomal β-oxidation shortens the carbon chain of the dicarboxylic acid, releasing acetyl-CoA in each cycle. nih.gov

Table 1: General Steps in Dicarboxylic Acid Metabolism

| Step | Location | Key Enzymes/Processes | Description |

| Formation | Endoplasmic Reticulum | Cytochrome P450 (ω-hydroxylase) | ω-oxidation of monocarboxylic fatty acids to form dicarboxylic acids. |

| Activation | Peroxisomes | Acyl-CoA synthetase | Activation of the dicarboxylic acid to its CoA ester. |

| Degradation | Peroxisomes | β-oxidation pathway enzymes | Chain shortening of the dicarboxylyl-CoA. nih.gov |

Enzyme-Substrate Interactions and Biocatalysis with 2,2,8,8-Tetramethylnonanedioic Acid

The interaction between an enzyme and its substrate is highly specific, often described by a "lock and key" or "induced fit" model. The unique structural features of a substrate, such as size, shape, and functional groups, determine its ability to bind to the active site of an enzyme and undergo a catalyzed reaction.

For dicarboxylic acids, the enzymes of the peroxisomal β-oxidation pathway are the primary catalysts for their degradation. nih.gov These enzymes include acyl-CoA oxidases, enoyl-CoA hydratases, hydroxyacyl-CoA dehydrogenases, and thiolases. The efficiency of these enzymes is dependent on the structure of the dicarboxylic acid substrate.

In the case of this compound, the four methyl groups create significant steric bulk. This steric hindrance could impede its ability to fit into the active sites of the enzymes that typically metabolize linear dicarboxylic acids. Research on the enzymatic degradation of other branched-chain dicarboxylic acids has shown that the position and nature of the branches can significantly affect the rate and pathway of metabolism. mdpi.com

Currently, there are no specific studies available that detail the interaction of this compound with specific enzymes or its potential use in biocatalysis. The structural complexity of this molecule suggests that it may be a poor substrate for the standard metabolic enzymes, potentially leading to its accumulation if it were to be formed endogenously or introduced into a biological system.

Role as an Endogenous Metabolite or Component in Model Organisms

An endogenous metabolite is a substance that is naturally produced by a living organism through its metabolic processes. While various dicarboxylic acids are known to be endogenous metabolites in mammals, typically arising from fatty acid metabolism, there is no evidence to suggest that this compound is a naturally occurring compound in model organisms or humans. nih.govnih.gov

Its identification as an impurity in the synthesis of the pharmaceutical compound Bempedoic acid points to an exogenous origin. veeprho.com The presence of branched-chain fatty acids and their dicarboxylic acid derivatives has been noted in certain bacteria and geological sediments, but these are structurally distinct from this compound. vu.nl

Given the lack of data on its natural occurrence, it is presumed that this compound is not a normal component of biological systems. Its biological effects, if any, would be considered from a toxicological or pharmacological perspective as a foreign compound (xenobiotic). Without specific studies on its biological activity, any discussion of its role remains speculative and would be predicated on its structural similarity to other dicarboxylic acids, while accounting for the significant steric hindrance introduced by the tetramethyl substitution.

Future Directions and Emerging Research Opportunities for 2,2,8,8 Tetramethylnonanedioic Acid

Exploration of New Synthetic Paradigms

A key area of interest lies in the development of stereoselective syntheses. The chiral centers introduced by the methyl groups suggest the possibility of creating enantiomerically pure forms of the acid. These chiral building blocks could be invaluable in the synthesis of complex natural products and pharmaceuticals, where stereochemistry plays a critical role in biological activity.

Development of Advanced Functional Materials Based on 2,2,8,8-Tetramethylnonanedioic Acid

The distinct structure of this compound makes it a promising monomer for the synthesis of novel polymers with tailored properties. cymitquimica.com Its incorporation into polyesters, polyamides, and other polymers could lead to materials with enhanced thermal stability, improved solubility in organic solvents, and unique mechanical properties. cymitquimica.comgoogle.com The bulky tetramethyl groups can disrupt polymer chain packing, leading to amorphous materials with lower melting points and increased flexibility compared to their linear analogues.

Future research could focus on:

High-Performance Polymers: Investigating the use of this compound in the creation of specialty polymers for demanding applications in the automotive, aerospace, and electronics industries.

Biodegradable Polymers: Exploring the potential for creating biodegradable polyesters and polyamides by copolymerizing this compound with other bio-based monomers.

Coatings and Adhesives: Developing new coatings and adhesives with improved durability, chemical resistance, and adhesion properties based on polymers derived from this unique diacid.

Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental work will be crucial in unlocking the full potential of this compound. Molecular modeling techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can provide valuable insights into the compound's conformational preferences, reactivity, and interactions with other molecules.

This integrated approach can accelerate the discovery process by:

Predicting Reaction Outcomes: Simulating potential synthetic pathways to identify the most promising routes and reaction conditions.

Designing Novel Materials: Computationally screening virtual libraries of polymers and materials based on this compound to predict their properties and guide experimental synthesis.

Understanding Structure-Property Relationships: Elucidating the fundamental connections between the molecular structure of the diacid and the macroscopic properties of the resulting materials.

Potential in Sustainable Chemistry and Circular Economy Models

The principles of sustainable chemistry and the circular economy encourage the use of renewable feedstocks and the design of products that can be recycled or repurposed. Future research should investigate the potential for synthesizing this compound from bio-based sources. Furthermore, the development of efficient methods for the depolymerization of polymers derived from this diacid could enable closed-loop recycling, reducing waste and reliance on virgin resources.

The exploration of its use as a platform chemical, a versatile building block for a wide range of value-added chemicals, aligns with the goals of creating a more sustainable chemical industry.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| This compound | 30313-67-8 | C13H24O4 | 244.33 | Branched dicarboxylic acid, high melting point, soluble in organic solvents. cymitquimica.compharmaffiliates.com |

| Bempedoic Acid | 738606-46-7 | C19H36O5 | 344.49 | An adenosine (B11128) triphosphate-citrate lyase (ACL) inhibitor. tdcommons.org |

| Azelaic Acid | 123-99-9 | C9H16O4 | 188.22 | Linear dicarboxylic acid, precursor to this compound. |

| Diethyl 2,2,8,8-tetramethylnonanedioate | N/A | C17H32O4 | 300.44 | Diethyl ester derivative. daicelpharmastandards.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.